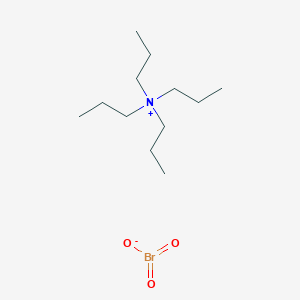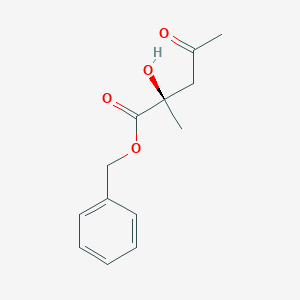![molecular formula C21H33NO4 B14216005 N-[4-(Dodecyloxy)benzoyl]glycine CAS No. 823780-47-8](/img/structure/B14216005.png)
N-[4-(Dodecyloxy)benzoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dodecyloxy)benzoyl]glycine: is an organic compound with the molecular formula C21H33NO4 It is a derivative of glycine, where the amino group is substituted with a benzoyl group that contains a dodecyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]glycine typically involves the reaction of glycine with 4-(dodecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The general steps are as follows:
Dissolution of Glycine: Glycine is dissolved in an aqueous solution of sodium hydroxide.
Addition of 4-(Dodecyloxy)benzoyl Chloride: The benzoyl chloride is added to the solution, and the mixture is stirred vigorously.
Acidification: The reaction mixture is acidified with hydrochloric acid to precipitate the product.
Purification: The product is filtered, washed with water, and recrystallized from boiling water to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the benzoyl group or the dodecyloxy substituent.
Substitution: The compound can participate in substitution reactions, where the dodecyloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(Dodecyloxy)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]glycine involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dodecyloxy substituent may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoylglycine: A simpler derivative of glycine with a benzoyl group.
N-(4-Methoxybenzoyl)glycine: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Hydroxybenzoyl)glycine: Contains a hydroxy group on the benzoyl ring.
Uniqueness
N-[4-(Dodecyloxy)benzoyl]glycine is unique due to the presence of the long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and specific interactions with biological membranes .
Propiedades
Número CAS |
823780-47-8 |
|---|---|
Fórmula molecular |
C21H33NO4 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[(4-dodecoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-16-26-19-14-12-18(13-15-19)21(25)22-17-20(23)24/h12-15H,2-11,16-17H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
VTVRXSDIYXFXIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


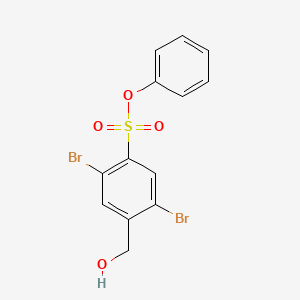
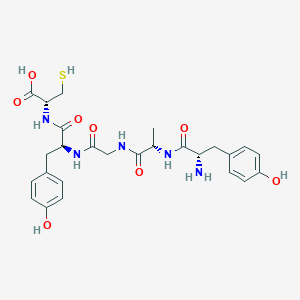
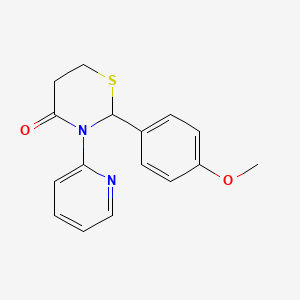
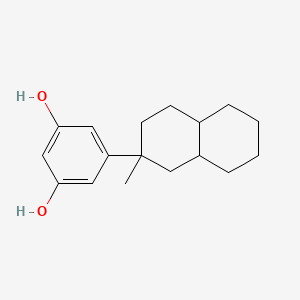
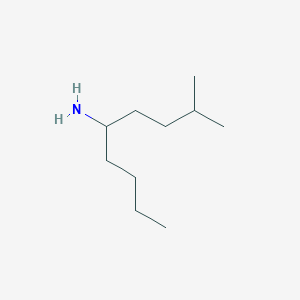
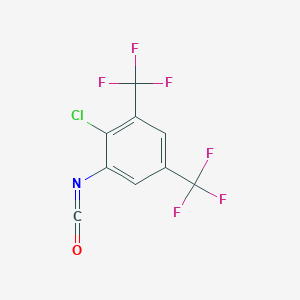
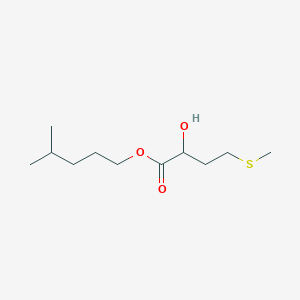
![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
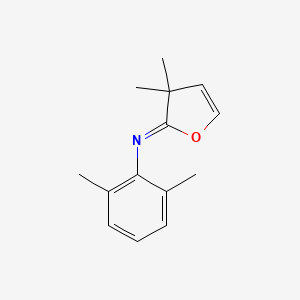
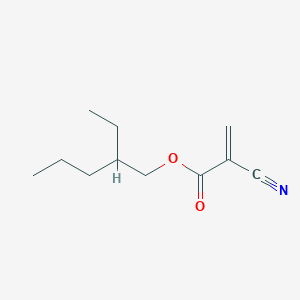
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
